1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
Description
1-((3-Chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a synthetic heterocyclic compound featuring a dihydropyridine core substituted with a 3-chlorobenzyloxy group at position 1, a phenylcarboxamide moiety at position 3, and a ketone at position 2. Its synthesis typically involves multi-step organic reactions, including O-alkylation of phenolic intermediates with 3-chlorobenzyl bromide and subsequent coupling of sulfonyl or carboxamide groups .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-15-7-4-6-14(12-15)13-25-22-11-5-10-17(19(22)24)18(23)21-16-8-2-1-3-9-16/h1-12H,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDJWKRJAUFXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine, such as aniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Findings
Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce solubility compared to the target compound’s simpler chlorobenzyl substituent.
Synthetic Efficiency :
- The target compound’s synthesis yield (11%) is lower than analogs like the dihydropyridine-pyrrole hybrid (65% yield in ), likely due to challenges in O-alkylation and carboxamide coupling steps .
Biological Performance: Imidazole derivatives (e.g., ) exhibit potent antifungal activity against Candida spp. (MIC ≤ 1 μg/mL), whereas dihydropyridine carboxamides show weaker or uncharacterized efficacy . The N-phenylcarboxamide group in the target compound may confer selectivity for bacterial penicillin-binding proteins (PBPs) or eukaryotic kinases, similar to quinoline derivatives in .
Biological Activity
1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts. The presence of the 3-chlorobenzyl group and the carboxamide moiety enhances its lipophilicity and may influence its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various physiological processes:
- Calcium Channel Modulation : Dihydropyridines are well-known calcium channel blockers. This compound may exhibit similar properties, influencing vascular smooth muscle contraction and cardiac function.
- Phosphodiesterase Inhibition : Preliminary studies suggest that it may inhibit phosphodiesterase enzymes, which play critical roles in regulating intracellular signaling pathways related to inflammation and cellular proliferation .
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor effects. For instance, derivatives of dihydropyridines have shown selective cytotoxicity against various cancer cell lines, potentially through the modulation of cell cycle-related proteins .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MDA-MB-231 | 16.74 ± 1.01 | CDK inhibition |
| 2 | BT-549 | 3.64 ± 0.26 | Apoptosis induction |
Anti-inflammatory Effects
The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This action could be beneficial in treating chronic inflammatory diseases .
Case Studies
- In Vivo Studies : In animal models, the administration of this compound resulted in significant reductions in tumor size when compared to control groups. The mechanisms were associated with apoptosis induction and inhibition of angiogenesis.
- Clinical Relevance : A study involving patients with chronic inflammatory conditions showed improved symptoms following treatment with a related dihydropyridine derivative, suggesting potential applicability for this compound in similar therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
